molecular formula C21H21N3O4 B2964935 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 941883-56-3

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2964935
CAS No.: 941883-56-3
M. Wt: 379.416
InChI Key: HTXOOTXZOWQTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridazinone Derivatives

Research has explored the synthesis of a novel class of pyridazin-3-one derivatives, showcasing methods for creating compounds with potential chemical and biological activities. These derivatives were synthesized through reactions involving active methylene compounds, highlighting a general route for developing pyridazinone-based molecules with potential applications in medicinal chemistry and material science (Ibrahim & Behbehani, 2014).

Biological and Pharmaceutical Applications

Cardiotonic Agents

Dihydropyridazinone derivatives have been investigated for their cardiotonic properties, exemplified by the discovery of compounds that act as potent positive inotropes in animal models. Such research underlines the potential of pyridazinone scaffolds in developing new therapies for cardiovascular diseases (Robertson et al., 1986).

Histamine H3 Receptor Antagonists

The optimization of pyridazin-3-one derivatives has led to the development of potent, selective histamine H3 receptor antagonists/inverse agonists, such as CEP-26401 (irdabisant). These compounds are potential candidates for treating attentional and cognitive disorders, illustrating the therapeutic applications of pyridazinone-related structures in neuropsychiatric disorders (Hudkins et al., 2011).

Antioxidant Activity

Enzymatic Modification for Antioxidant Capacity

Research involving the enzymatic oxidation of dimethoxyphenol compounds has demonstrated the production of dimers with enhanced antioxidant capacity. This indicates the potential of structurally related compounds for developing antioxidants with improved activity (Adelakun et al., 2012).

Materials Science and Synthesis

Silylation and Heterocycle Formation

Studies on the silylation of related acetamide compounds have led to the formation of novel silaheterocyclic structures, demonstrating applications in materials science and organic synthesis for creating compounds with unique properties (Lazareva et al., 2017).

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)22-20(25)13-24-21(26)11-9-18(23-24)17-12-16(27-2)8-10-19(17)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOOTXZOWQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.